molecular formula C6H3ClF2O2S B6146350 2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 1936197-87-3

2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No.: B6146350
CAS No.: 1936197-87-3
M. Wt: 212.6
InChI Key:
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Description

2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a chlorothiophene precursor. One common method involves the reaction of 2-chlorothiophene with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or alter the thiophene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorothiophen-3-yl)acetic acid: Lacks the difluoroacetic acid moiety.

    2-(2-bromothiophen-3-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(2-chlorothiophen-3-yl)-2,2-difluoropropanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

Uniqueness

2-(2-chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

1936197-87-3

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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